molecular formula C12H17Cl2N3S B1446322 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1955532-05-4

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Cat. No.: B1446322
CAS No.: 1955532-05-4
M. Wt: 306.3 g/mol
InChI Key: MTLJTOFNLGDFHF-UHFFFAOYSA-N
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Description

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is a heterocyclic organic compound featuring a pyridine-thiazole core linked to a butan-1-amine chain, with two hydrochloride counterions. This structure combines aromatic pyridine and thiazole rings, which are known for their electron-rich properties and roles in medicinal chemistry. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for biological and pharmaceutical applications.

Preparation Methods

Synthesis of the 1,3-Thiazole Core and Pyridin-2-yl Substitution

The synthesis typically begins with the construction of the 1,3-thiazole ring bearing the pyridin-2-yl substituent at the 4-position. A common approach involves:

  • Starting Materials: Commercially available acetophenone derivatives or 2-aminothiazole intermediates.
  • Key Reactions:
    • Bromination of acetophenone derivatives using phenyltrimethylammonium tribromide.
    • Cyclization with thiourea to form 2-aminothiazole intermediates.
    • Acetylation of the amino group with acetic anhydride.
    • Functionalization at the 5-position of the thiazole ring to introduce substituents such as methylpyrrolidine groups.

This sequence yields intermediates that possess the thiazole ring with the pyridin-2-yl group correctly positioned for further elaboration.

Introduction of the Butan-1-amine Side Chain

The butan-1-amine moiety is introduced through alkylation or coupling reactions involving the thiazole intermediate:

  • Alkylation: The thiazole intermediate can be reacted with haloalkylamines or protected amine derivatives under basic conditions to install the butan-1-amine chain.
  • Coupling Reactions: Under basic or palladium-catalyzed conditions, ipso-substitution reactions allow the attachment of the butan-1-amine side chain to the thiazole ring.
  • Deprotection and Hydrolysis: If protecting groups are used on the amine or ester functionalities, subsequent hydrolysis and deprotection steps yield the free amine.

For example, the key intermediate bearing the thiazole and pyridinyl groups is coupled with the butan-1-amine moiety under basic conditions, followed by hydrolysis to afford the target amine derivative.

Formation of the Dihydrochloride Salt

The free amine 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine is converted into its dihydrochloride salt to enhance stability and solubility:

  • Salt Formation: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) under controlled temperature yields the dihydrochloride salt.
  • Isolation: The salt is typically isolated by filtration or crystallization, followed by drying under vacuum.

This salt formation step is crucial for pharmaceutical applications and handling of the compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of acetophenone Phenyltrimethylammonium tribromide, room temp 80-90 Forms bromoacetophenone intermediate
Cyclization with thiourea Thiourea, reflux in ethanol 70-85 Yields 2-aminothiazole derivative
Acetylation Acetic anhydride, room temp 90-95 Protects amino group
Functionalization at C-5 (2R)-2-methylpyrrolidine, N-methylpyrrolidone, 100 °C 75-85 Introduces substituent on thiazole ring
Coupling with butan-1-amine Basic conditions, ethyl acetate extraction 65-80 Attaches side chain
Hydrolysis and deprotection Acidic or basic hydrolysis, silica gel chromatography 70-90 Yields free amine
Dihydrochloride salt formation HCl in ethanol or methanol, room temp to 50 °C >95 Isolates stable salt form

These yields are indicative based on literature precedents for similar thiazole-pyridinyl compounds and may vary depending on scale and exact conditions.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using hexane-ethyl acetate or dichloromethane-methanol gradients is commonly employed to purify intermediates and final products.
  • Characterization: NMR (1H and 13C), mass spectrometry (ESI-TOF), and melting point determination confirm structure and purity.
  • Salt Characterization: The dihydrochloride salt is characterized by its solubility profile, crystalline form, and elemental analysis.

Summary of Key Research Findings

  • The preparation of 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride involves multi-step synthesis starting from commercially available precursors.
  • The 1,3-thiazole core is efficiently constructed via bromination and thiourea cyclization.
  • Functionalization steps allow for selective substitution on the thiazole ring and attachment of the butan-1-amine side chain.
  • Salt formation with hydrochloric acid yields a stable and pharmaceutically relevant dihydrochloride salt.
  • The synthetic routes are supported by robust purification and analytical methods ensuring high purity and yield.

Mechanism of Action

The mechanism of action of 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it can inhibit the synthesis of bacterial cell walls, leading to cell lysis. In corrosion inhibition, it adsorbs onto metal surfaces, forming a protective barrier that prevents oxidation.

Comparison with Similar Compounds

The following table and analysis compare 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and research applications.

Table 1: Structural and Functional Comparison of Pyridine-Thiazole Derivatives

Compound Name CAS Number Pyridine Substituent Amine Chain Molecular Weight (g/mol) Purity Availability Key Applications
This compound Not provided 2-yl Butan-1-amine ~306* N/A Limited data Hypothesized kinase inhibition
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride 1258640-99-1 3-yl Butan-1-amine 306.25 95% Discontinued Research reagent
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride 1269151-33-8 4-yl Ethan-1-amine 294.2† N/A Available (OMXX-291561-01) Custom synthesis

*Estimated based on 3-yl analog. †Calculated from formula C₁₀H₁₃Cl₂N₃S.

Key Comparative Analysis:

Structural Variations: Pyridine Substituent Position: The 2-yl, 3-yl, and 4-yl pyridine isomers differ in electronic and steric properties. Amine Chain Length: The butan-1-amine chain in the target compound and its 3-yl analog offers greater flexibility compared to the ethan-1-amine chain in the 4-yl derivative. This may influence binding affinity in biological targets (e.g., enzymes or receptors) .

Physicochemical Properties :

  • Solubility : All dihydrochloride salts exhibit high water solubility, but the 4-yl analog’s shorter chain may reduce lipophilicity, affecting membrane permeability .
  • Thermal Stability : The 3-yl analog’s melting point and decomposition data are unreported, but its 95% purity suggests moderate stability under standard storage conditions .

Research Applications: 3-yl Analog: Discontinued due to commercial constraints but historically used as a reference in kinase inhibition studies . 4-yl Analog: Available for custom synthesis, suggesting niche applications in structure-activity relationship (SAR) studies for antimicrobial agents . Further crystallographic studies (e.g., using SHELX programs for structural refinement) could clarify its binding modes .

Biological Activity

Overview

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride (CAS Number: 1955532-05-4) is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring fused with a thiazole ring, which contributes to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H17Cl2N3SC_{12}H_{17}Cl_2N_3S, with a molecular weight of 306.3 g/mol. Its structure is characterized by the presence of both nitrogen and sulfur atoms, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H17Cl2N3S
Molecular Weight306.3 g/mol
CAS Number1955532-05-4
IUPAC Name4-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)butan-1-amine dihydrochloride
InChI KeyMTLJTOFNLGDFHF-UHFFFAOYSA-N

The primary biological activity of this compound is linked to its role as a corrosion inhibitor in metal surfaces, particularly mild steel. The compound adheres to the steel surface through both physisorption and chemisorption, forming a protective layer that mitigates corrosion by preventing the metal from contacting corrosive agents.

Biochemical Pathways

In terms of pharmacokinetics, the behavior of this compound in corrosive environments can be likened to drug metabolism. It exhibits excellent adsorption properties on metal surfaces, crucial for its function as a corrosion inhibitor.

Biological Activities

Research indicates that compounds containing thiazole and pyridine moieties exhibit various biological activities, including:

1. Antimicrobial Activity:
Thiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies have indicated that thiazole-containing compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Antitumor Activity:
Compounds similar to this compound have been investigated for their anticancer properties. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxic effects against cancer cell lines .

3. Anticonvulsant Activity:
Some thiazole derivatives have also demonstrated anticonvulsant effects in preclinical models. The structure–activity relationship (SAR) analysis suggests that modifications in the molecular structure can significantly influence anticonvulsant efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological effectiveness of thiazole derivatives:

  • Antibacterial Studies:
    • A study reported that certain thiazole derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
    • Compounds with electron-donating groups showed enhanced antimicrobial activity compared to their counterparts without such modifications.
  • Anticancer Efficacy:
    • Research indicated that specific thiazole compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations revealed interactions between these compounds and target proteins primarily through hydrophobic contacts, suggesting potential pathways for drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride, and how can intermediates be purified?

A common approach involves:

  • Thiazole ring formation : Reacting 2-aminopyridine derivatives with thiourea or thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C for 3–5 hours), followed by pH adjustment (e.g., ammonia to pH 8–9) to precipitate intermediates .
  • Amine functionalization : Alkylation of the thiazole intermediate with 4-chlorobutan-1-amine, followed by hydrochloride salt formation using HCl gas or concentrated HCl in ethanol.
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) or column chromatography with silica gel and methanol/dichloromethane gradients .

Q. What spectroscopic methods are critical for characterizing this compound, and how are conflicting data resolved?

  • Primary methods :
    • ¹H/¹³C NMR : To confirm backbone structure and substituent positions. Pyridin-2-yl protons typically appear as a doublet near δ 8.5–8.7 ppm, while thiazole protons resonate at δ 7.2–7.5 ppm .
    • HPLC : Purity assessment (≥98% using C18 columns with acetonitrile/water mobile phases) .
  • Data contradiction resolution :
    • For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or compare with synthetic intermediates .
    • Reproduce analyses under standardized conditions (e.g., solvent, temperature) to minimize solvent shift artifacts .

Q. What are the solubility challenges of this dihydrochloride salt, and how can they be mitigated?

  • Solubility profile : Highly soluble in polar solvents (water, DMSO), poorly soluble in nonpolar solvents (hexane, chloroform).
  • Mitigation strategies :
    • Use buffered aqueous solutions (pH 4–6) to prevent freebase precipitation.
    • For organic phase reactions, employ co-solvents like ethanol or DMF (10–20% v/v) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Key parameters :
    • Temperature control : Maintain reflux at 90–95°C to avoid overoxidation of the thiazole ring .
    • Stoichiometry : Use a 10% excess of POCl₃ to ensure complete cyclization.
    • Catalysis : Add catalytic iodine (0.5 mol%) to accelerate thiazole formation .
  • Byproduct analysis :
    • Common impurities include unreacted pyridin-2-yl precursors or dimerized thiazole derivatives. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate via flash chromatography .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific receptors?

  • Methodology :
    • Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinase domains.
    • Parameterization : Assign partial charges via AM1-BCC and optimize geometries with DFT (B3LYP/6-31G*) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. Discrepancies >10% may indicate flaws in force field parameters or protonation states .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

  • Root causes :
    • Pharmacokinetics : Poor oral bioavailability due to high polarity of the dihydrochloride salt.
    • Metabolic instability : Rapid deamination of the butan-1-amine moiety in vivo.
  • Solutions :
    • Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups.
    • Formulation : Use liposomal encapsulation to enhance cellular uptake .

Properties

IUPAC Name

4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJTOFNLGDFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

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